molecular formula C10H6FNO3 B1441492 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 1083401-22-2

5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1441492
M. Wt: 207.16 g/mol
InChI Key: PLKBCEKRBXOTJA-UHFFFAOYSA-N
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Description

The compound “5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” belongs to a class of organic compounds known as fluorophenyl compounds . These compounds contain a phenyl group that is substituted at one or more positions with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for “5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid” were not found, similar compounds are often synthesized through amidation reactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation . This process involves the removal of a boron group from the molecule .

Scientific Research Applications

Chemical Synthesis and Derivative Development

5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and its derivatives are primarily used in the synthesis of various complex molecules, demonstrating their versatility in the field of medicinal chemistry. For instance, derivatives containing a 1,3-oxazol(idin)e nucleus have shown potential in creating compounds with antimicrobial, antilipase, and antiurease activities. This indicates their role in the development of new pharmaceuticals targeting specific microbial strains and enzymes (Başoğlu et al., 2013). Additionally, derivatives of this compound have been investigated for their antitumor properties, further showcasing the potential of 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in the synthesis of therapeutic agents (Potkin et al., 2014).

Photophysical and Fluorescence Applications

The derivatives of 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid have been explored for their photophysical properties, particularly in the synthesis of fluorescent molecules. For example, certain derivatives have been noted for their bright blue fluorescence, high quantum yields, and sensitivity to structural changes and microenvironment. This makes them suitable candidates for applications like sensors for monitoring and controlling pH in biological research, indicating their potential in biochemical and diagnostic fields (Safronov et al., 2020).

Polymerization and Material Sciences

Certain 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid derivatives have been studied for their polymerization abilities and characteristics. These compounds have shown promise in the creation of materials with specific light-emitting properties, which could have applications in the development of new materials and technologies for various industries, including electronics and photonics (Urut et al., 2018).

properties

IUPAC Name

5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKBCEKRBXOTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712422
Record name 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

CAS RN

1083401-22-2
Record name 5-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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